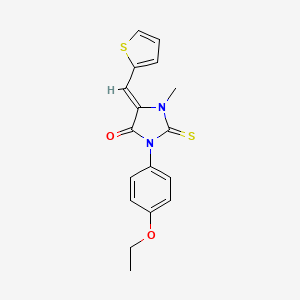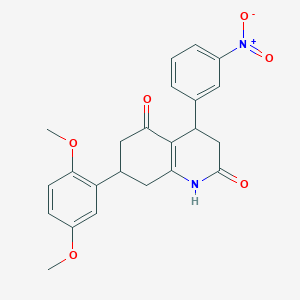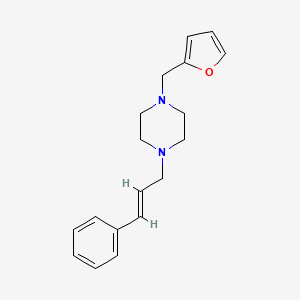![molecular formula C14H13ClN4O4S2 B4537203 5-chloro-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4537203.png)
5-chloro-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenesulfonamide
Descripción general
Descripción
The synthesis and study of sulfonamide derivatives, including compounds similar to "5-chloro-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenesulfonamide," are of significant interest due to their diverse pharmacological activities. These activities often include anticancer, antibacterial, and enzyme inhibition effects, driven by their molecular structure which allows for a wide range of biological interactions (Żołnowska et al., 2016).
Synthesis Analysis
The synthesis of similar sulfonamide compounds typically involves multi-step chemical processes, starting from basic sulfonamide frameworks to which various functional groups are added. For example, compounds have been synthesized using cyclocondensation reactions, where morpholine-substituted β-diketone reacts with hydrazinobenzenesulfonamide hydrochloride to produce targeted sulfonamide derivatives with desired biological activities (Kumar et al., 2020).
Molecular Structure Analysis
Structural analyses, including X-ray crystallography and spectroscopic methods (FTIR, NMR, HRMS), confirm the chemical structure of synthesized compounds. These analyses reveal how the addition of specific functional groups, such as morpholinyl or thiophene, impacts the overall molecular configuration and potential for biological interaction (S.V. Mamatha et al., 2019).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, including cyclization and heterocyclization, influenced by their functional groups. These reactions are crucial for achieving the desired biological activities and are often guided by molecular docking studies to predict interactions with biological targets (Iqbal et al., 2006).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and stability, are influenced by the molecular structure of the sulfonamide compounds. These properties are critical for determining the compound's suitability for further development as a therapeutic agent (Yamali et al., 2018).
Propiedades
IUPAC Name |
5-chloro-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O4S2/c15-11-3-4-12(24-11)25(20,21)18-9-1-2-10(14-13(9)16-23-17-14)19-5-7-22-8-6-19/h1-4,18H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFUKOJXUQYKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NS(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]thiophene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4537122.png)
![3-(2-chlorophenyl)-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4537126.png)

![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-fluorophenyl)amino]acrylonitrile](/img/structure/B4537153.png)
![2-benzyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4537160.png)

![1-[3-(4-fluorophenoxy)propyl]piperidine](/img/structure/B4537188.png)

![ethyl 1-ethyl-2-oxo-4-phenyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4537213.png)
![1-(3-{[4-benzyl-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B4537216.png)
![3-nitro-N-[2-(2-propylphenoxy)ethyl]benzamide](/img/structure/B4537222.png)
![2-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4537226.png)
![3,4-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4537227.png)
